5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide
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Description
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-1H-pyrazole-3-carboxamide belongs to a class of chemicals that are often synthesized and characterized for various applications, including medicinal chemistry and material science. Research in this area often focuses on synthesizing novel compounds and analyzing their structures through various techniques such as NMR, IR, and X-ray crystallography. For instance, studies on similar pyrazole derivatives have demonstrated methodologies for synthesizing pyrazolylphosphonates and pyrazolcarboxylates through 1,3-dipolar cycloaddition reactions (N. Goulioukina et al., 2016). Similarly, synthesis and crystal structure analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the molecular arrangement and stability of such molecules (M. Prabhuswamy et al., 2016).
Molecular Design and Drug Discovery
In the field of drug discovery, pyrazole derivatives, including those structurally related to this compound, are frequently explored for their potential therapeutic applications. Research often involves designing, synthesizing, and evaluating the biological activities of these compounds. For example, the synthesis and characterization of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents illustrate the therapeutic potential of pyrazole-based compounds (A. Rahmouni et al., 2016). Similarly, studies on the synthesis and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlight the ongoing efforts to develop new therapeutic agents based on pyrazole scaffolds (Ashraf S. Hassan et al., 2014).
Material Science and Chemical Properties
Pyrazole derivatives also find applications in material science, where their unique chemical properties are utilized in the development of novel materials and chemical processes. For instance, the use of pyrazole-based compounds in the synthesis of functionalized thiophene-based pyrazole amides illustrates the versatility of these molecules in creating materials with specific properties, such as nonlinear optical (NLO) properties and chemical reactivity (Iram Kanwal et al., 2022).
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13(2)14-5-7-16(8-6-14)21-20(24)18-11-19(15-3-4-15)23(22-18)17-9-10-27(25,26)12-17/h5-8,11,13,15,17H,3-4,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAXWTXJURJUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.